molecular formula C14H23N B1266628 Pyridine, 2-(1-butylpentyl)- CAS No. 2961-49-1

Pyridine, 2-(1-butylpentyl)-

Cat. No.: B1266628
CAS No.: 2961-49-1
M. Wt: 205.34 g/mol
InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a heterocyclic molecule with a nitrogen atom, is a fundamental building block in numerous biologically active compounds and functional materials. numberanalytics.comchemijournal.com Its aromatic nature, similar to benzene, arises from a delocalized π-electron system, which imparts significant stability. nih.govlibretexts.org However, the presence of the more electronegative nitrogen atom differentiates its chemistry from that of benzene, making it a weak base. numberanalytics.comnih.gov This basicity is a key feature, allowing pyridine and its derivatives to act as catalysts and ligands in various chemical transformations. wikipedia.orgyoutube.com The pyridine scaffold is prevalent in natural products like nicotine (B1678760) and vitamin B6, as well as in a multitude of synthetic drugs, highlighting its profound importance in medicinal chemistry. chemijournal.comnih.gov Researchers are continually exploring new methods for the synthesis and functionalization of pyridine rings to create novel molecules with tailored properties. nih.govrsc.orgacs.org

Importance of Alkyl-Substituted Pyridines in Organic Synthesis and Functional Materials

The introduction of alkyl groups onto the pyridine ring significantly modulates its physical and chemical properties, leading to a broad class of compounds known as alkyl-substituted pyridines. These substitutions can enhance the basicity of the pyridine ring and influence its steric environment, which in turn affects its reactivity and interaction with other molecules. numberanalytics.comwisdomlib.org Alkyl-substituted pyridines are valuable as catalysts, ligands for organometallic complexes, and as building blocks for more complex molecular architectures. wisdomlib.orgsolubilityofthings.com Their applications extend to the development of functional materials, where the alkyl chains can influence properties such as solubility, volatility, and self-assembly characteristics. wisdomlib.org The strategic placement of alkyl groups, for instance at the C-2, C-4, or other positions, is a key focus in synthetic chemistry, with numerous methods being developed for their regioselective synthesis. nih.govnih.govorganic-chemistry.org

Scope and Research Focus on Pyridine, 2-(1-butylpentyl)- within Chemical Science

This article focuses specifically on the chemical compound Pyridine, 2-(1-butylpentyl)- . This particular alkyl-substituted pyridine, with a non-symmetrical nine-carbon alkyl chain at the 2-position, presents an interesting case study for understanding the influence of a bulky, branched alkyl group on the properties and potential applications of the pyridine core. The research focus will encompass its fundamental chemical and physical properties, established and potential synthetic routes, and its relevance in various fields of chemical science. While this specific compound may not be as extensively studied as some simpler alkylpyridines, an analysis of its characteristics provides valuable insights into the structure-property relationships within this important class of heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nonan-5-ylpyridine
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InChI

InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMUHWPXXEZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10183792
Record name Pyridine, 2-(1-butylpentyl)-
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Molecular Weight

205.34 g/mol
Source PubChem
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CAS No.

2961-49-1
Record name Pyridine, 2-(1-butylpentyl)-
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Record name 2-(5-Nonyl)pyridine
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Record name Pyridine, 2-(1-butylpentyl)-
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Record name 2-(1-BUTYLPENTYL)-PYRIDINE
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Chemical Identity and Properties of Pyridine, 2 1 Butylpentyl

Nomenclature and Structural Representation

Systematic Name: Pyridine, 2-(1-butylpentyl)-

Common Synonyms: 2-(1-Butylpentyl)pyridine, 2-Nonan-5-ylpyridine uni.lu

CAS Registry Number: 2961-49-1 lookchem.comlabshake.com

The structure of Pyridine, 2-(1-butylpentyl)- consists of a pyridine ring substituted at the second carbon atom with a 1-butylpentyl group.

Interactive 3D Structure: (A 3D model of the molecule would be embedded here for interactive viewing)

Direct C-H Functionalization Approaches Relevant to Pyridine, 2-(1-butylpentyl)-

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, application, and understanding its behavior in various systems.

PropertyValueReference
Molecular Formula C14H23N uni.lulookchem.com
Molecular Weight 205.34 g/mol lookchem.com
Boiling Point 277 °C at 760 mmHg lookchem.com
Flash Point 100.9 °C lookchem.com
Density 0.885 g/cm³ lookchem.com
Vapor Pressure 0.00784 mmHg at 25°C lookchem.com
LogP 4.54560 lookchem.com

Spectroscopic Data

Predicted Collision Cross Section (CCS) Data: uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+206.19032151.7
[M+Na]+228.17226156.7
[M-H]-204.17576152.8

Chemical Reactivity and Mechanistic Studies of Pyridine, 2 1 Butylpentyl Analogs

Aromaticity and Electronic Effects of the 2-(1-butylpentyl) Substituent on the Pyridine (B92270) Ring

The aromaticity of the pyridine ring is a key determinant of its chemical properties. The presence of a nitrogen atom in the six-membered ring leads to an electron-deficient system compared to benzene. pearson.com This is due to the higher electronegativity of nitrogen, which withdraws electron density from the carbon atoms. pearson.com The lone pair of electrons on the nitrogen atom does not participate in the aromatic π system. pearson.com

The 2-(1-butylpentyl) substituent, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This effect can slightly increase the electron density on the pyridine ring, potentially influencing its reactivity towards electrophiles and nucleophiles. However, the primary influence of this large, sterically bulky group is often steric hindrance, which can play a significant role in directing the outcome of chemical reactions.

FeatureDescription
Aromatic System Pyridine is a six-membered heterocyclic aromatic compound. wikipedia.org
Nitrogen's Role The nitrogen atom is more electronegative than carbon, making the ring electron-deficient. pearson.com
Substituent Effect The 2-(1-butylpentyl) group is an electron-donating alkyl group.
Steric Hindrance The bulky nature of the substituent can influence reaction pathways.

Regioselectivity in Chemical Transformations of 2-Substituted Pyridines

The position of substitution on the pyridine ring is highly dependent on the nature of the attacking species (electrophile or nucleophile) and the directing effects of existing substituents.

Deprotonation Studies and Acidic Properties of Pyridine C-H Bonds

The acidity of C-H bonds in pyridine is influenced by the electron-withdrawing nature of the nitrogen atom. Deprotonation typically occurs at positions ortho to the nitrogen (C2 and C6) due to the stabilization of the resulting carbanion by the adjacent electronegative nitrogen. However, the presence of a bulky substituent at the 2-position, such as the 1-butylpentyl group, can sterically hinder access to the C2-proton, potentially favoring deprotonation at the C6 position.

Studies on the regioselective alkylation of pyridines have shown that the choice of base and solvent can direct the position of deprotonation and subsequent alkylation. For example, the use of sterically hindered alkyllithium reagents in coordinating solvents can favor C2-alkylation, while other conditions might lead to C4-alkylation. acs.org

Electrophilic Aromatic Substitution Patterns in 2-Substituted Pyridines

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to its electron-deficient nature. pearson.comgcwgandhinagar.com The nitrogen atom can also be protonated or complex with Lewis acids under typical EAS conditions, further deactivating the ring. pearson.comgcwgandhinagar.com When substitution does occur, it is generally directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.org

The presence of an electron-donating alkyl group at the 2-position, like the 1-butylpentyl group, can slightly activate the ring towards EAS. However, the directing effect of the nitrogen atom still strongly favors substitution at the 3- and 5-positions. The bulky nature of the 2-substituent would likely further disfavor attack at the already electronically unfavorable 2-position.

Nucleophilic Attack Resistance and its Implications

In contrast to electrophilic substitution, pyridine is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comquora.comquimicaorganica.org This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comquora.com

The presence of a large alkyl group at the 2-position, as in Pyridine, 2-(1-butylpentyl)-, would significantly hinder nucleophilic attack at this position due to steric hindrance. While the 4- and 6-positions remain electronically favorable for nucleophilic attack, the steric bulk of the 2-substituent might indirectly influence the accessibility of the 6-position. Therefore, nucleophilic attack on Pyridine, 2-(1-butylpentyl)- would be expected to be less facile than on unsubstituted pyridine and would likely occur preferentially at the 4-position.

Reaction TypePreferred Position(s) in Unsubstituted PyridineInfluence of 2-(1-butylpentyl) Substituent
Deprotonation C2, C6Steric hindrance at C2 may favor C6.
Electrophilic Substitution C3, C5 quimicaorganica.orgReinforces preference for C3 and C5.
Nucleophilic Substitution C2, C4, C6 quora.comSteric hindrance significantly reduces reactivity at C2 and may influence C6. stackexchange.com

Reaction Mechanisms of Pyridine, 2-(1-butylpentyl)- in Key Organic Transformations

Understanding the reaction mechanisms provides a deeper insight into the reactivity of Pyridine, 2-(1-butylpentyl)-.

Radical Addition and Formation of N-Oxy Radicals

Pyridine and its derivatives can participate in radical reactions. One notable reaction is the Minisci reaction, which allows for the introduction of alkyl radicals onto the pyridine ring, typically at the 2- and 4-positions. wikipedia.org In the case of Pyridine, 2-(1-butylpentyl)-, the 2-position is already occupied, so radical addition would be directed to the 4- and 6-positions. The steric bulk of the existing substituent could influence the regioselectivity between these two positions.

Pyridine N-oxides, which can be formed by the oxidation of pyridines, are versatile intermediates in organic synthesis. researchgate.netsemanticscholar.org They are more reactive towards both electrophilic and nucleophilic attack than the parent pyridine. researchgate.netsemanticscholar.org The formation of N-oxy radicals from pyridine N-oxides is a key step in certain transformations. For instance, visible light-induced photoredox catalysis can be used for the deoxygenation of pyridine N-oxides and can also lead to the formation of key radical intermediates for further functionalization, such as hydroxymethylation at the 2-position. acs.org For Pyridine, 2-(1-butylpentyl)- N-oxide, such reactions would be subject to the steric influence of the bulky alkyl group.

N-Alkoxypyridinium Intermediates in Catalytic Cycles

N-alkoxypyridinium salts are key reactive intermediates in a variety of chemical transformations. These species are typically generated by the N-oxidation of the pyridine nitrogen followed by alkylation of the resulting N-oxide. In the context of "Pyridine, 2-(1-butylpentyl)-", the formation of N-alkoxypyridinium intermediates opens up avenues for selective functionalization of the pyridine ring.

Recent studies have highlighted the utility of N-functionalized pyridinium (B92312) salts as precursors for radical-mediated C–H functionalization. acs.org This approach offers a powerful tool for the direct introduction of various functional groups onto the pyridine scaffold under mild conditions, often facilitated by visible light photocatalysis. acs.org The general mechanism involves the single electron reduction of the pyridinium salt, which initiates the cleavage of the N–O bond to generate a pyridinium radical cation and an alkoxy radical.

The formation of N-alkoxypyridinium intermediates from "Pyridine, 2-(1-butylpentyl)-" would proceed via a two-step sequence:

N-Oxidation: The pyridine nitrogen is oxidized using an appropriate oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to form the corresponding N-oxide.

O-Alkylation: The N-oxide is then treated with an alkylating agent to yield the N-alkoxypyridinium salt.

These intermediates are particularly valuable in catalytic cycles where the pyridine moiety acts as a directing group or a ligand. The steric bulk of the 2-(1-butylpentyl) group can influence the regioselectivity of subsequent reactions, favoring functionalization at less hindered positions of the pyridine ring.

Table 1: Key Reactions Involving N-Alkoxypyridinium Intermediates

Reaction TypeDescriptionCatalyst/ConditionsProduct Type
Minisci-type ReactionRadical alkylation of the pyridine ring.Visible light, photocatalystC-H alkylated pyridines
C-H ArylationIntroduction of an aryl group onto the pyridine ring.Palladium catalystAryl-substituted pyridines
C-H AminationFormation of a C-N bond on the pyridine ring.Copper or Iron catalystAminopyridines

This table is a representation of typical reactions involving N-alkoxypyridinium intermediates and is based on general findings in pyridine chemistry.

Stability and Degradation Pathways of Pyridine, 2-(1-butylpentyl)-

The stability and degradation of alkylpyridines are critical considerations, especially in environmental contexts and for the long-term performance of materials incorporating these compounds. The degradation of "Pyridine, 2-(1-butylpentyl)-" can occur through various biotic and abiotic pathways.

Microbial degradation is a significant pathway for the breakdown of alkylpyridines in the environment. Studies on various alkylpyridine isomers have shown that the position and size of the alkyl group affect the rate and mechanism of degradation. nih.gov Generally, isomers with alkyl groups at the 3-position are more resistant to microbial attack than those with substituents at the 2- or 4-positions. nih.gov Bacteria capable of degrading alkylpyridines often employ monooxygenases to initiate the breakdown process, hydroxylating the pyridine ring to form key intermediates like 2,5-dihydroxypyridine. researchgate.netresearchgate.net This intermediate is then subject to ring cleavage, eventually leading to mineralization into carbon dioxide, ammonia, and biomass. nih.gov

Abiotic degradation can be initiated by factors such as photolysis, oxidation, and hydrolysis. The presence of the bulky, branched alkyl group in "Pyridine, 2-(1-butylpentyl)-" may influence its susceptibility to these degradation routes. The electron-donating nature of the alkyl group can activate the pyridine ring towards electrophilic attack, while the C-H bonds on the alkyl chain are potential sites for radical oxidation.

Table 2: Potential Degradation Products of Pyridine, 2-(1-butylpentyl)-

Degradation PathwayInitiating StepKey IntermediatesFinal Products
Biodegradation Monooxygenase-catalyzed hydroxylation2-(1-butylpentyl)-5-hydroxypyridineCarbon dioxide, Ammonia, Biomass
Photodegradation UV irradiationOxidized and fragmented pyridine derivativesSimpler organic acids, CO2
Chemical Oxidation Reaction with strong oxidants (e.g., ozone, hydroxyl radicals)Hydroxylated and ring-opened productsCarboxylic acids, Aldehydes

This table outlines potential degradation pathways and products based on the known degradation of other alkylpyridines.

Research into the specific degradation pathways of "Pyridine, 2-(1-butylpentyl)-" is essential for assessing its environmental impact and for developing strategies to enhance its stability in various applications.

Reactivity Prediction and Reaction Pathway Modeling for Pyridine, 2-(1-butylpentyl)-

Theoretical and computational chemistry provides powerful tools for predicting the reactivity of molecules by mapping their electronic landscapes. For Pyridine, 2-(1-butylpentyl)-, the reactivity is fundamentally governed by the electronic properties of the pyridine ring, which is modulated by the presence of the bulky alkyl substituent at the 2-position.

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. imperial.ac.uk This nitrogen atom withdraws electron density from the ring via an inductive effect, making the carbon atoms of the ring electrophilic. Computational analyses, such as mapping of electrostatic potential, consistently show that the positions ortho (C2, C6) and para (C4) to the nitrogen atom are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. quora.com The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or coordination to Lewis acids, thus defining the nucleophilic character of the nitrogen itself. imperial.ac.uk

The introduction of the 2-(1-butylpentyl)- group, a secondary alkyl substituent, at the C2 position introduces a competing electronic effect. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect would slightly increase the electron density at the C2 position and, to a lesser extent, at other positions in the ring compared to an unsubstituted pyridine. However, the primary electronic influence remains the strong electron-withdrawing nature of the ring nitrogen.

Table 1: Predicted Reactivity of Pyridine, 2-(1-butylpentyl)- at Various Positions

PositionPredicted ReactivityRationale
N1NucleophilicAvailable sp² lone pair, readily protonated or coordinated to Lewis acids.
C2Electrophilic (reduced)Electron-deficient due to adjacent nitrogen, but sterically hindered by the alkyl group and subject to a weak electron-donating effect.
C3Electrophilic (preferred)Highest electron density among the ring carbons, making it the most favorable site for electrophilic attack.
C4Electrophilic (favored)Electron-deficient due to the influence of the nitrogen atom, making it a prime target for nucleophilic attack.
C5ElectrophilicElectron-deficient, but to a lesser extent than C4 and C6.
C6Electrophilic (favored)Electron-deficient due to proximity to the nitrogen atom, representing a key site for nucleophilic attack.

While specific computational studies on the catalytic mechanisms involving Pyridine, 2-(1-butylpentyl)- are not extensively documented in the public domain, the structural motifs present in the molecule suggest its potential role in various catalytic processes. Computational modeling is a critical tool for elucidating the mechanisms of such reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

The nitrogen atom of the pyridine ring, with its available lone pair, can act as a Lewis base, coordinating to a metal center. In this capacity, Pyridine, 2-(1-butylpentyl)- could serve as a ligand in transition-metal catalysis. The large alkyl group at the 2-position would exert a significant steric influence on the metal's coordination sphere, potentially affecting the selectivity and activity of the catalyst. Computational studies of similar 2-alkylpyridine-metal complexes have been used to investigate reaction pathways, including oxidative addition, reductive elimination, and insertion steps. These studies often employ Density Functional Theory (DFT) to calculate the energetics of different mechanistic pathways and to model the geometry of catalytic intermediates.

Furthermore, the pyridine ring itself can participate directly in catalytic cycles. For instance, in organocatalysis, the pyridine nitrogen can act as a nucleophilic catalyst. The reaction would proceed through the formation of a pyridinium intermediate, which then activates a substrate towards a subsequent reaction. Computational modeling can be used to assess the stability of such intermediates and the energy barriers for their formation and subsequent reactions.

Given the structure of Pyridine, 2-(1-butylpentyl)-, it is plausible that it could be involved in catalytic processes such as:

Hydrosilylation and Hydroboration: As a ligand for a metal catalyst, it could influence the regioselectivity and stereoselectivity of the addition of Si-H or B-H bonds across double or triple bonds.

C-H Activation: The pyridine moiety can act as a directing group in metal-catalyzed C-H activation reactions. Computational studies would be essential to understand the mechanism of C-H bond cleavage and subsequent functionalization.

Polymerization: As a ligand, it could modulate the properties of polymerization catalysts, affecting the molecular weight and tacticity of the resulting polymers.

Computational approaches to model these potential catalytic pathways would involve locating the transition state structures for each elementary step and calculating the corresponding activation energies. This would provide a detailed understanding of the reaction mechanism and could guide the design of more efficient catalysts.

Research Applications and Significance

Role in Organic Synthesis

Due to the basicity of the nitrogen atom, Pyridine, 2-(1-butylpentyl)- can potentially serve as a non-nucleophilic base in organic reactions, similar to other sterically hindered pyridines like 2,6-di-tert-butylpyridine (B51100). nist.gov The bulky 1-butylpentyl group would sterically hinder the nitrogen atom, making it less likely to act as a nucleophile while retaining its ability to scavenge protons. This property is valuable in various transformations where a strong, non-interfering base is required. wikipedia.org

Potential in Materials Science

The long, branched alkyl chain of Pyridine, 2-(1-butylpentyl)- could impart interesting properties for applications in materials science. For instance, it could be used as a ligand to solubilize metal catalysts in organic solvents or as a component in the formation of self-assembled monolayers or liquid crystals. solubilityofthings.com The hydrophobic nature of the alkyl group could also be exploited in the design of functional polymers or coatings. solubilityofthings.com

Conclusion

Pyridine (B92270), 2-(1-butylpentyl)- represents a specific example within the broad and important class of alkyl-substituted pyridines. While detailed research on this particular compound is limited, its chemical identity, physicochemical properties, and potential synthetic routes can be understood within the broader context of pyridine chemistry. The presence of the bulky, non-symmetrical alkyl group at the 2-position suggests potential applications as a sterically hindered base in organic synthesis and as a building block for novel functional materials. Further research into the specific properties and reactivity of Pyridine, 2-(1-butylpentyl)- would be valuable in fully elucidating its potential contributions to chemical science.

Synthetic Methodologies for Pyridine, 2-(1-butylpentyl)- and Related Derivatives

The synthesis of 2-substituted pyridines, such as Pyridine, 2-(1-butylpentyl)-, is a significant focus in organic chemistry due to the prevalence of this structural motif in pharmaceuticals, agrochemicals, and materials science. The introduction of an alkyl group, particularly a branched one like the 1-butylpentyl group, at the 2-position of the pyridine ring requires specific and efficient synthetic strategies. This article explores various methodologies for achieving this transformation, from direct functionalization of the pyridine core to the derivatization of pre-synthesized building blocks.

Materials Science Perspectives of Pyridine, 2 1 Butylpentyl in Advanced Organic Materials

Advanced Functional Materials Development Relevant to Pyridine (B92270), 2-(1-butylpentyl)-

The unique combination of a pyridine core, which offers a key coordination site through its nitrogen atom, and a bulky, non-polar 1-butylpentyl substituent, positions Pyridine, 2-(1-butylpentyl)- as a molecule of interest for the design of advanced organic materials. The steric and electronic properties imparted by the 1-butylpentyl group could significantly influence the final structure, solubility, and performance of materials incorporating this ligand.

Design of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of these materials are highly tunable and depend on the geometry of the metal center and the structure of the organic linker. nih.govrsc.org Pyridine and its derivatives are widely used as ligands in the synthesis of CPs and MOFs due to the directional coordination of the pyridine nitrogen atom. nih.govnih.gov

The incorporation of a substituted pyridine like Pyridine, 2-(1-butylpentyl)- could offer several design advantages:

Modulation of Framework Topology: The bulky 1-butylpentyl group would exert significant steric influence during the self-assembly process of CPs and MOFs. This could be leveraged to direct the formation of specific network topologies, potentially leading to frameworks with desired pore sizes and shapes that are not accessible with smaller, less sterically hindered pyridine ligands.

Enhanced Solubility and Processability: The non-polar alkyl chain would increase the lipophilicity of the resulting CPs or MOFs. This could enhance their solubility in organic solvents, facilitating their processing into thin films or membranes, which is often a challenge for highly crystalline, insoluble frameworks.

Creation of Hydrophobic Pockets: The 1-butylpentyl groups could line the pores of a MOF, creating a hydrophobic microenvironment. Such materials could be advantageous for the selective adsorption of non-polar guest molecules or for applications in catalysis where the exclusion of water is beneficial.

While no CPs or MOFs incorporating Pyridine, 2-(1-butylpentyl)- have been reported, the principles of their design can be inferred from related systems. For instance, the use of different pyridine-based linkers has been shown to result in a variety of CP and MOF structures with diverse properties, from catalysis to nonlinear optics. nih.govnih.gov A study on pyridine-induced structural reconfiguration demonstrated that the introduction of pyridine ligands could transform a 3D MOF into a 2D structure, enhancing its catalytic activity for the oxygen evolution reaction (OER). rsc.org This highlights the critical role of the pyridine moiety in dictating the final material architecture and function.

Table 1: Examples of Pyridine-Containing Coordination Polymers/MOFs and their Properties

Compound/SystemMetal Center(s)Pyridine-Based LigandKey Feature/ApplicationReference
Co MOF-Py3CobaltPyridine2D ultrathin nanosheets for OER electrocatalysis rsc.org
[Fe(LOBF3)(CH3COO)(CH3CN)2]nIron2,6-bis(pyrazol-3-yl)pyridines1D coordination polymer nih.gov
Cu-PYDC-MOFCopperPyridine-3,5-dicarboxylate (B1229872)Electrode material for hybrid energy storage rsc.orgresearchgate.net
TpBpy-Pyridine-based COFAnode material for lithium-ion batteries rsc.org

This table presents data for related pyridine-containing systems to illustrate the potential of this class of compounds, as direct data for Pyridine, 2-(1-butylpentyl)- is not available.

Applications in Electrocatalysis and Energy Storage

The electronic properties of the pyridine ring and its ability to coordinate with catalytically active metal centers make pyridine-containing molecules and materials promising for electrocatalysis and energy storage applications.

Electrocatalysis:

In electrocatalysis, pyridine-based ligands can stabilize metal ions in desirable oxidation states and create a specific coordination environment that can enhance catalytic activity and selectivity. For example, nickel complexes with N-heterocyclic carbene-pyridine ligands have shown high selectivity for the electrocatalytic reduction of CO2. nih.gov Similarly, cobalt complexes with pyridine-containing macrocycles have been investigated for aqueous hydrogen generation. mdpi.com

The introduction of Pyridine, 2-(1-butylpentyl)- as a ligand in such systems could have several impacts:

Tuning Redox Potentials: The electron-donating nature of the alkyl group could subtly modify the electron density at the metal center, thereby tuning its redox potential and potentially lowering the overpotential required for a catalytic reaction.

Steric Control of Active Site: The bulky substituent could create a sterically crowded environment around the metal center. This might enhance selectivity by controlling the access of substrates to the active site.

Improved Electrode-Electrolyte Interface: The lipophilic character of the 1-butylpentyl group could improve the interface between a molecular catalyst and a solid electrode surface, potentially enhancing electron transfer rates.

A recent study highlighted the electrocatalytic hydrogenation of pyridines to piperidines using a rhodium catalyst, demonstrating the importance of the pyridine ring in electrochemical transformations. nih.gov While this study focuses on the transformation of pyridine itself, it underscores the electrochemical relevance of this heterocyclic system.

Energy Storage:

In the realm of energy storage, pyridine-based materials have been explored as electrodes for batteries and supercapacitors. Covalent organic frameworks (COFs) containing pyridine units have been successfully synthesized and used as anode materials for lithium-ion batteries, exhibiting high specific capacity. rsc.org The nitrogen atoms in the pyridine units provide abundant sites for lithium adsorption. rsc.org Furthermore, MOFs based on pyridine-3,5-dicarboxylate have been utilized as active electrode materials in battery-supercapacitor hybrid devices. rsc.orgresearchgate.net

The potential use of Pyridine, 2-(1-butylpentyl)- in this context could be as a component of a larger, redox-active structure or as an electrolyte additive. The bulky alkyl group might influence the morphology of electrode materials or affect the formation of the solid-electrolyte interphase (SEI) layer in batteries.

Table 2: Performance of Pyridine-Based Materials in Energy Applications

MaterialApplicationKey Performance MetricReference
TpBpy (Pyridine-based COF)Li-ion battery anode365 mAh g⁻¹ at 1 A g⁻¹ rsc.org
Cu-PYDC-MOFHybrid energy storage deviceEnergy density: 17 Wh kg⁻¹, Power density: 2550 W kg⁻¹ rsc.orgresearchgate.net
Co MOF-Py3OER electrocatalysisOverpotential of 269 mV at 10 mA cm⁻² rsc.org

This table showcases the performance of related pyridine-based materials to provide context for the potential applications of Pyridine, 2-(1-butylpentyl)-, for which direct experimental data is not available.

Q & A

Q. What synthetic methodologies are recommended for Pyridine, 2-(1-butylpentyl)-, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis of pyridine derivatives typically involves alkylation, cross-coupling (e.g., Suzuki-Miyaura), or nucleophilic substitution. For 2-(1-butylpentyl)pyridine, a plausible route is the alkylation of 2-pyridyl precursors using 1-bromopentane derivatives under palladium catalysis. Optimization strategies include:
  • Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for improved regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions .
    Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures can purify the product. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for characterizing Pyridine, 2-(1-butylpentyl)-?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent position and alkyl chain integration. For example, pyridine ring protons appear as distinct multiplet signals at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 220–230) .
  • X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry and bond angles (see Table 1 in for analogous pyridine derivatives).
    Data interpretation should cross-reference computational predictions (e.g., DFT-calculated NMR shifts) to validate structural assignments .

Q. How should researchers assess the stability and storage conditions for Pyridine, 2-(1-butylpentyl)-?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Light/oxygen sensitivity : Store in amber vials under inert gas (N₂/Ar) at –20°C .
  • HPLC monitoring : Track degradation products over time in solvents like acetonitrile .
    Precautionary measures include using desiccants and avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for Pyridine, 2-(1-butylpentyl)- be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets or solvent effects in simulations. To address this:
  • Benchmark computational methods : Compare DFT (B3LYP/6-311+G(d,p)) with experimental NMR/IR data .
  • Solvent modeling : Include implicit solvent models (e.g., PCM for THF/water) to refine reaction pathways .
  • Kinetic studies : Use stopped-flow spectroscopy to validate computationally predicted activation barriers .

Q. What strategies are effective in designing bioactivity assays for Pyridine, 2-(1-butylpentyl)- derivatives targeting enzyme inhibition?

  • Methodological Answer : For enzyme inhibition studies:
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinases or proteases .
  • Enzyme kinetics : Measure Kᵢ values via Michaelis-Menten assays under varied substrate concentrations .
  • Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays, referencing protocols from .
    Structural analogs (e.g., 2-(Azetidin-1-yl)pyridine derivatives) suggest potential anti-inflammatory activity, guiding target selection .

Q. How can density functional theory (DFT) elucidate the electronic effects of the 1-butylpentyl substituent on the pyridine ring?

  • Methodological Answer : DFT studies (e.g., Gaussian 16) can analyze:
  • Electrostatic potential maps : To identify nucleophilic/electrophilic regions on the pyridine ring .
  • HOMO-LUMO gaps : Correlate with experimental redox potentials (e.g., cyclic voltammetry) .
  • Substituent effects : Compare charge distribution in 2-(1-butylpentyl)pyridine vs. unsubstituted pyridine using Natural Bond Orbital (NBO) analysis .

Q. What methodologies are recommended for analyzing the environmental fate of Pyridine, 2-(1-butylpentyl)- despite limited ecotoxicological data?

  • Methodological Answer : In absence of direct
  • Read-across approaches : Use toxicity profiles of structurally similar compounds (e.g., 2-phenylpyridine) .
  • QSAR models : Predict biodegradability and bioaccumulation using software like EPI Suite .
  • Soil mobility assays : Measure log Kₒc values via batch equilibrium tests with humic acid .

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